![molecular formula C18H11ClN2O3S B2355679 N-(5-氯-4-甲基苯并[d]噻唑-2-基)-2-氧代-2H-色烯-3-甲酰胺 CAS No. 897618-02-9](/img/structure/B2355679.png)

N-(5-氯-4-甲基苯并[d]噻唑-2-基)-2-氧代-2H-色烯-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

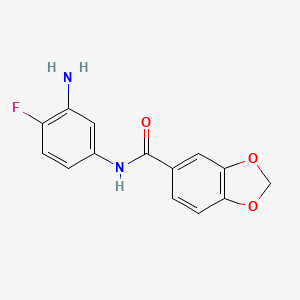

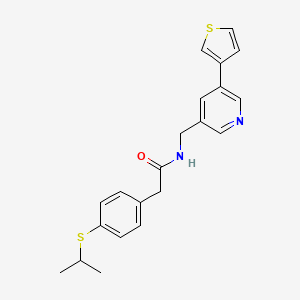

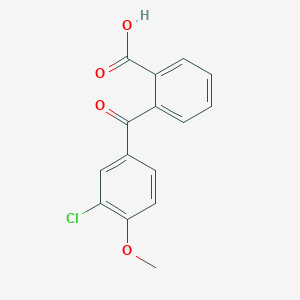

The compound “N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule. It contains a benzothiazole ring (a type of heterocyclic compound), a chromene ring (a derivative of benzopyran), and a carboxamide group. These types of compounds are often found in various pharmaceuticals and could have potential biological activity .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole and chromene rings, and the attachment of the carboxamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would include a benzothiazole ring attached to a chromene ring via a nitrogen atom, with a carboxamide group attached to the 3-position of the chromene ring. The benzothiazole ring would also have a chlorine atom and a methyl group attached at the 5- and 4-positions, respectively .科学研究应用

氰化物阴离子的化学传感器

N-(5-氯-4-甲基苯并[d]噻唑-2-基)-2-氧代-2H-色烯-3-甲酰胺已被研究用于作为氰化物阴离子的化学传感器。该化合物与其他香豆并噻唑衍生物一起,展示了通过迈克尔加成反应识别氰化物阴离子的能力。此反应导致肉眼可见的颜色变化,表明其在传感器应用中的潜力 (Wang et al., 2015).

抗菌活性

该化合物的另一个重要研究领域是其抗菌特性。它已被合成并评估了其对各种细菌菌株的有效性。研究表明,该化合物的一些衍生物表现出显着的抗菌和抗真菌活性,突出了其在开发新的抗菌剂中的潜力 (Raval, Naik, & Desai, 2012).

细胞毒活性

已研究含有该化合物的噻唑衍生物的细胞毒活性。一项研究专注于合成带有香豆核的新型噻唑衍生物,并评估它们对人细胞的细胞毒活性。发现合成的一种化合物具有有效的细胞毒活性,表明其在癌症研究或治疗中的潜在用途 (Gomha & Khalil, 2012).

腺苷受体配体

研究还探索了该化合物作为人腺苷受体的配体的潜力。包括 N-(5-氯-4-甲基苯并[d]噻唑-2-基)-2-氧代-2H-色烯-3-甲酰胺衍生物在内的色酮-噻唑杂化物被合成并作为腺苷受体的潜在配体进行研究。这指向其在治疗背景中的应用,特别是关于受腺苷受体相互作用影响的病症 (Cagide et al., 2015).

检测和成像应用

还进行了使用该化合物作为荧光探针检测某些离子(如 Al3+ 和 PPi)的研究。它表现出荧光增强和猝灭特性,使其可用于活细胞成像和特定离子检测的应用 (Li et al., 2020).

作用机制

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential pharmaceutical applications, its mechanism of action would depend on the specific biological target. Unfortunately, without more specific information, it’s difficult to predict the mechanism of action .

属性

IUPAC Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2O3S/c1-9-12(19)6-7-14-15(9)20-18(25-14)21-16(22)11-8-10-4-2-3-5-13(10)24-17(11)23/h2-8H,1H3,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSBOZWTLLLZLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC4=CC=CC=C4OC3=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-butyl-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2355599.png)

![2-(3,4-dimethyl-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2355613.png)

![rel-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B2355614.png)

![methyl 5-(2-methoxy-2-oxoethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2355615.png)

![6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2355617.png)